molecular formula C20H23N5O B12238779 2-Methyl-3-{[1-(3-methylpyrazin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

2-Methyl-3-{[1-(3-methylpyrazin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B12238779
M. Wt: 349.4 g/mol
InChI Key: NCPWCTQDLVSVPG-UHFFFAOYSA-N
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Description

2-Methyl-3-{[1-(3-methylpyrazin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone core, a piperidine ring, and a pyrazine moiety, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-{[1-(3-methylpyrazin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions involving appropriate piperidine derivatives.

    Attachment of the Pyrazine Moiety: The pyrazine ring can be attached via coupling reactions, such as Suzuki or Heck coupling, using suitable pyrazine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques, continuous flow reactors, and advanced purification methods such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-{[1-(3-methylpyrazin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated derivatives and strong nucleophiles or electrophiles.

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives, which can be further explored for their biological activities.

Scientific Research Applications

2-Methyl-3-{[1-(3-methylpyrazin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-3-{[1-(3-methylpyrazin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 2-phenylquinazolin-4-one and 2-methylquinazolin-4-one.

    Piperidine Derivatives: Compounds such as 4-piperidone and 1-benzylpiperidine.

    Pyrazine Derivatives: Compounds like 2,3-dimethylpyrazine and 2,5-dimethylpyrazine.

Uniqueness

2-Methyl-3-{[1-(3-methylpyrazin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is unique due to its combination of a quinazolinone core, a piperidine ring, and a pyrazine moiety. This unique structure imparts specific biological activities and potential therapeutic applications that may not be present in other similar compounds.

Properties

Molecular Formula

C20H23N5O

Molecular Weight

349.4 g/mol

IUPAC Name

2-methyl-3-[[1-(3-methylpyrazin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one

InChI

InChI=1S/C20H23N5O/c1-14-19(22-10-9-21-14)24-11-7-16(8-12-24)13-25-15(2)23-18-6-4-3-5-17(18)20(25)26/h3-6,9-10,16H,7-8,11-13H2,1-2H3

InChI Key

NCPWCTQDLVSVPG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN=C1N2CCC(CC2)CN3C(=NC4=CC=CC=C4C3=O)C

Origin of Product

United States

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